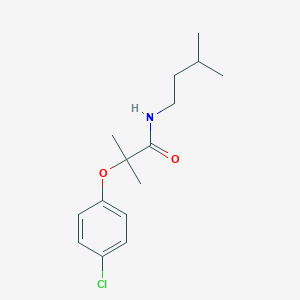

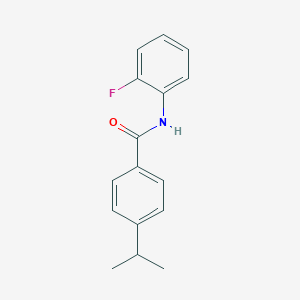

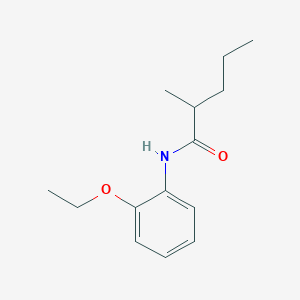

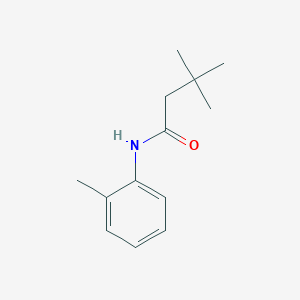

N-(4-isopropylphenyl)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-isopropylphenyl)-2,2-dimethylpropanamide, commonly known as Lidocaine, is an amide-type local anesthetic. It is widely used as a pain reliever and anesthetic in various medical procedures. Lidocaine is a white crystalline powder that is soluble in water and alcohol. It is a member of the amino amide family of local anesthetics that work by blocking the sodium channels in the nerve cells, thereby preventing the transmission of pain signals to the brain.

Mecanismo De Acción

Lidocaine works by blocking the sodium channels in the nerve cells, thereby preventing the transmission of pain signals to the brain. Sodium channels are responsible for the depolarization of the cell membrane, which leads to the generation of action potentials. Lidocaine binds to the sodium channels in the open or inactivated state, thereby blocking the influx of sodium ions into the cell. This prevents the depolarization of the cell membrane and the generation of action potentials.

Biochemical and Physiological Effects:

Lidocaine has both biochemical and physiological effects. At low concentrations, Lidocaine blocks the sodium channels of sensory neurons, thereby reducing pain perception. At higher concentrations, Lidocaine can also block the sodium channels of motor neurons, leading to muscle weakness and paralysis. Lidocaine also has anti-inflammatory properties, which can reduce swelling and pain in inflamed tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Lidocaine has several advantages as a tool for laboratory experiments. It is a potent and selective blocker of sodium channels, which makes it an ideal tool for studying the mechanisms of pain perception and the development of chronic pain conditions. Lidocaine is also easy to use and can be applied topically or injected directly into tissues. However, Lidocaine also has some limitations. It has a short half-life and can be rapidly metabolized by the liver, which can limit its effectiveness in long-term experiments. In addition, Lidocaine can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on Lidocaine. One area of interest is the development of new analogs and derivatives of Lidocaine that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of Lidocaine in combination with other drugs or therapies to enhance its pain-relieving effects. Finally, there is a need for more research on the long-term effects of Lidocaine on neuronal function and behavior, particularly in the context of chronic pain conditions.

Métodos De Síntesis

Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethyl-N-chloroacetanilide. This intermediate is then reacted with isopropylamine to form N-(4-isopropylphenyl)-2,2-dimethylpropanamide. The final product is purified by recrystallization from ethanol.

Aplicaciones Científicas De Investigación

Lidocaine has numerous scientific research applications. It is widely used in electrophysiology experiments to block the action potentials of neurons and cardiac cells. Lidocaine is also used as a tool to study the mechanisms of pain perception and the development of chronic pain conditions such as neuropathic pain. In addition, Lidocaine is used in animal models to study the effects of anesthetics on the brain and behavior.

Propiedades

Fórmula molecular |

C14H21NO |

|---|---|

Peso molecular |

219.32 g/mol |

Nombre IUPAC |

2,2-dimethyl-N-(4-propan-2-ylphenyl)propanamide |

InChI |

InChI=1S/C14H21NO/c1-10(2)11-6-8-12(9-7-11)15-13(16)14(3,4)5/h6-10H,1-5H3,(H,15,16) |

Clave InChI |

UTPMIUDAGOIYCR-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C |

SMILES canónico |

CC(C)C1=CC=C(C=C1)NC(=O)C(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)

![Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263610.png)

![Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263611.png)

![N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide](/img/structure/B263615.png)

![2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B263626.png)